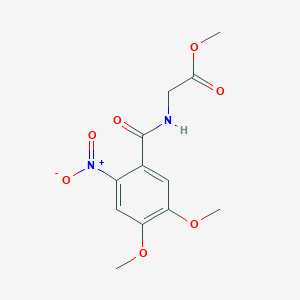![molecular formula C18H13FO2S B5740590 5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone](/img/structure/B5740590.png)
5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone, also known as FMBF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Additionally, 5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone has been found to inhibit the activity of certain signaling pathways involved in cancer cell growth.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone has been found to have a number of biochemical and physiological effects. In vitro studies have shown that 5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. 5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In animal studies, 5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone has been found to reduce inflammation and tumor growth.
実験室実験の利点と制限
One advantage of using 5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone in lab experiments is its relatively simple synthesis method. Additionally, 5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone has been found to have low toxicity, making it a safe compound to work with. However, one limitation of using 5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
将来の方向性
There are a number of future directions for research on 5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone. One area of interest is the development of new drugs based on 5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone. Researchers could explore the potential of 5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone derivatives with improved pharmacological properties. Additionally, further studies could be conducted to better understand the mechanism of action of 5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone and its effects on various signaling pathways. Finally, researchers could explore the potential of 5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone as a tool for studying the role of inflammation and cancer in various disease states.
合成法
The synthesis of 5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone involves the reaction of 4-(methylthio)benzaldehyde and 4-fluorobenzaldehyde with 2-acetylfuran in the presence of a base. The reaction produces 5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone as a yellow solid with a melting point of 118-120°C. This method has been optimized to yield high purity 5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone with a yield of up to 80%.
科学的研究の応用
5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone has been found to have potential applications in various fields of scientific research. One of its most promising applications is in the development of new drugs. 5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs to treat these diseases. Additionally, 5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone has been found to have antimicrobial properties, which could lead to the development of new antibiotics.
特性
IUPAC Name |
(3E)-5-(4-fluorophenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO2S/c1-22-16-8-2-12(3-9-16)10-14-11-17(21-18(14)20)13-4-6-15(19)7-5-13/h2-11H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEFUKWTPWUFMF-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(4-fluorophenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740511.png)

![N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740522.png)

![1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5740542.png)
![2,5-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740549.png)
![3-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-2H-chromen-2-one](/img/structure/B5740556.png)

![N-[bis(4-methylphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5740573.png)
![5,5-dimethyl-2-[1-(1-pyrrolidinyl)ethylidene]-1,3-cyclohexanedione](/img/structure/B5740579.png)

methanone](/img/structure/B5740600.png)
![N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5740605.png)
![N-(4-acetylphenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide](/img/structure/B5740606.png)